molecular formula C15H14BrNO2 B5665695 3-bromo-N-(4-ethoxyphenyl)benzamide

3-bromo-N-(4-ethoxyphenyl)benzamide

Cat. No. B5665695
M. Wt: 320.18 g/mol
InChI Key: MIRWGWMAXKTKBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzamide derivatives often involves multi-step chemical reactions, including bromination, amidation, and sometimes etherification to introduce the ethoxy group. A practical approach to synthesizing related complex molecules involves reactions like the Suzuki−Miyaura coupling followed by specific functional group transformations such as hydrolysis and amidation to achieve the desired product (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of brominated benzamide derivatives is characterized using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods provide insights into the crystal system, geometric parameters, and electronic properties of the molecule. For instance, compounds with similar structures have been shown to crystallize in specific space groups, with detailed lattice constants and molecular geometries determined through experimental and theoretical analyses (Saeed et al., 2010).

Chemical Reactions and Properties

Brominated benzamide compounds can participate in various chemical reactions due to the presence of the bromo and amide functional groups. These reactions include but are not limited to, nucleophilic substitution reactions, coupling reactions, and reactions with benzenethiols promoted by specific catalysts (Zhao et al., 2010). The reactivity and the type of chemical transformations these compounds undergo are crucial for their application in synthesis and material science.

properties

IUPAC Name

3-bromo-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-19-14-8-6-13(7-9-14)17-15(18)11-4-3-5-12(16)10-11/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRWGWMAXKTKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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